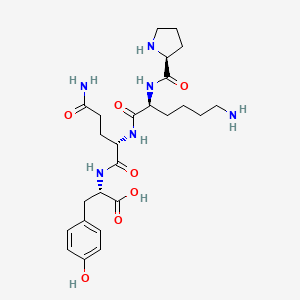![molecular formula C22H29O2PSi B14247830 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- CAS No. 500599-21-3](/img/structure/B14247830.png)
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a propargyl alcohol moiety, a phosphinyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of propargyl alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. This step yields 3-(trimethylsilyl)-2-propyn-1-ol .
This involves the reaction of the intermediate 3-(trimethylsilyl)-2-propyn-1-ol with a bis(2-phenylethyl)phosphine oxide under suitable conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propargyl moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The propargyl alcohol moiety can participate in nucleophilic addition reactions, while the phosphinyl group can coordinate with metal centers in catalytic processes. The trimethylsilyl group can enhance the compound’s stability and facilitate its use in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure but lacks the phosphinyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of the trimethylsilyl and phosphinyl groups.
Propargyl alcohol: The simplest form, lacking both the trimethylsilyl and phosphinyl groups.
Uniqueness
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is unique due to the presence of both the phosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a versatile compound in synthetic and catalytic applications .
Propriétés
Numéro CAS |
500599-21-3 |
|---|---|
Formule moléculaire |
C22H29O2PSi |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[bis(2-phenylethyl)phosphoryl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C22H29O2PSi/c1-26(2,3)19-16-22(23)25(24,17-14-20-10-6-4-7-11-20)18-15-21-12-8-5-9-13-21/h4-13,22-23H,14-15,17-18H2,1-3H3 |
Clé InChI |
VSEFXJHSXOPCMD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(O)P(=O)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
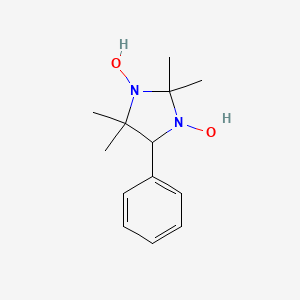

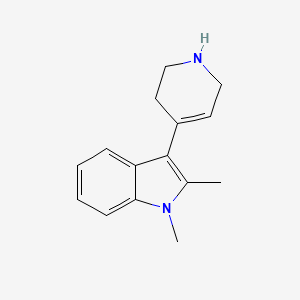
![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
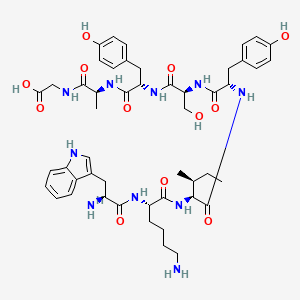
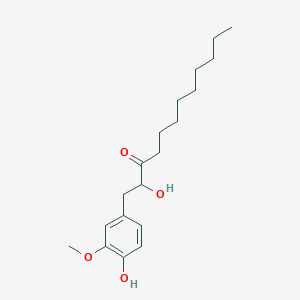
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
